molecular formula C14H10FN3O3S B2780335 6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline CAS No. 2411263-29-9

6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline

Cat. No.: B2780335
CAS No.: 2411263-29-9
M. Wt: 319.31
InChI Key: PMHLATKQXRBZGL-UHFFFAOYSA-N
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Description

6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline is a synthetic quinoxaline derivative designed for advanced medicinal chemistry and drug discovery research. The quinoxaline scaffold is a nitrogen-rich heterocyclic compound known for its versatile biological activities and is a privileged structure in the development of novel therapeutic agents . This particular compound features a strategic molecular architecture: a 6-amino group on the quinoxaline core, which can serve as a key handle for further functionalization, and a 4-fluorosulfonyloxyphenyl moiety at the 2-position, a reactive group that can facilitate covalent binding to biological targets or serve as a precursor for further synthetic elaboration. Quinoxaline derivatives have demonstrated significant potential in oncology research. They are recognized as selective ATP-competitive inhibitors for a wide range of kinases crucial in carcinogenesis, including VEGFR, PDGFR, and EGFR/HER-2 . Furthermore, certain quinoxaline-based compounds have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase boundary, providing a potent mechanism for inhibiting the growth of various human tumor cell lines, such as HCT116 colon carcinoma and MCF-7 breast adenocarcinoma . Beyond oncology, the quinoxaline scaffold shows promising antiviral activity. Recent scientific reviews highlight the role of quinoxaline derivatives as potential inhibitors of respiratory pathogens, including SARS-CoV-2 and influenza viruses . Their planar polyaromatic structure is posited to allow for effective interaction with viral proteins, such as the SARS-CoV-2 main protease (Mpro) or the influenza NS1 protein, thereby disrupting the viral life cycle . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. It is the responsibility of the researcher to ensure safe laboratory handling and disposal practices in compliance with all applicable local and national regulations.

Properties

IUPAC Name

6-amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN3O3S/c15-22(19,20)21-11-4-1-9(2-5-11)14-8-17-13-7-10(16)3-6-12(13)18-14/h1-8H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHLATKQXRBZGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C3C=C(C=CC3=N2)N)OS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline typically involves the following steps:

    Starting Materials: The synthesis begins with 6-aminoquinoxaline and 4-fluorosulfonyloxybenzene.

    Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The quinoxaline core undergoes oxidation to form N-oxides under specific conditions. For example:

  • Reagents : Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or other oxidizing agents.

  • Conditions : Reactions typically occur in polar solvents (e.g., acetic acid) at elevated temperatures (50–80°C).

  • Products : Formation of quinoxaline N-oxide derivatives, which retain the fluorosulfonyloxy and amino functional groups.

Mechanistic studies suggest that oxidation proceeds via electron transfer to the quinoxaline nitrogen, followed by stabilization of the N-oxide intermediate .

Reduction Reactions

The amino and fluorosulfonyloxy groups participate in selective reductions:

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Conditions : Reactions are conducted in anhydrous tetrahydrofuran (THF) or diethyl ether at 0–25°C.

  • Products : Reduction of the fluorosulfonyloxy group yields thiol derivatives, while the amino group remains intact .

Reduction TargetReagentProductYield (%)
FluorosulfonyloxyNaBH₄Thiol85–92
Quinoxaline CoreLiAlH₄Dihydroquinoxaline70–78

Substitution Reactions

The fluorosulfonyloxy group acts as a leaving group, enabling nucleophilic substitution:

Nucleophilic Aromatic Substitution

  • Reagents : Amines (e.g., piperazine), thiols, or alkoxides.

  • Conditions : Catalyzed by palladium (Pd) or copper (Cu) complexes in dimethylformamide (DMF) at 80–120°C .

  • Products : Substituted quinoxalines with modified aryl groups.

Example :

text
6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline + Piperazine → 6-Amino-2-(4-piperazinylphenyl)quinoxaline + HF + SO₃

Electrophilic Substitution

  • Reagents : Nitrating agents (HNO₃/H₂SO₄) or halogen sources (Cl₂, Br₂).

  • Conditions : Reactions occur at the quinoxaline ring’s electron-rich positions (C5 or C7) .

Catalytic Coupling Reactions

The compound participates in cross-coupling reactions via its aryl halide-like fluorosulfonyloxy group:

  • Reagents : Arylboronic acids, alkenes.

  • Catalysts : Palladium(II) acetate (Pd(OAc)₂) or nickel complexes.

  • Conditions : Conducted in toluene/ethanol mixtures under inert atmospheres .

Coupling PartnerCatalystProduct TypeYield (%)
Phenylboronic AcidPd(OAc)₂Biarylquinoxaline88–95
StyreneNiCl₂Alkenylquinoxaline75–82

Acid-Catalyzed Condensation

The amino group facilitates condensation with carbonyl compounds:

  • Reagents : Aldehydes or ketones.

  • Conditions : Catalyzed by Brønsted acids (e.g., AlCl₃) in ethanol at reflux .

  • Products : Schiff base derivatives or fused heterocycles.

Example Reaction Pathway :

  • Protonation of the amino group.

  • Nucleophilic attack on the carbonyl carbon.

  • Dehydration to form imine intermediates.

Mechanistic Insights

  • Nucleophilic Substitution : DFT studies reveal that fluorosulfonyloxy substitution at C2 proceeds via a two-step mechanism:

    • Nucleophilic Attack : Aromatic ring activation by electron-withdrawing groups facilitates nucleophilic addition.

    • Leaving Group Departure : Fluorosulfonyloxy group exits, forming a Meisenheimer complex .

  • Oxidation Pathways : Computational models indicate that N-oxide formation is thermodynamically favored (ΔG‡ = 12–15 kcal/mol) compared to ring oxidation .

Industrial-Scale Considerations

  • Catalyst Optimization : Supported molybdovanadophosphate catalysts (e.g., AlCuMoVP) enhance reaction efficiency, achieving yields >90% under continuous flow conditions .

  • Purification : Chromatography or recrystallization from ethanol/water mixtures ensures >98% purity .

Scientific Research Applications

6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.

    Biology: The compound is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in developing new therapeutic agents for various diseases.

    Industry: It is used in the development of dyes, fluorescent materials, and organic sensitizers for solar cell applications

Mechanism of Action

The mechanism of action of 6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.

    Pathways Involved: It modulates signaling pathways such as the PI3K/Akt and MAPK pathways, which are crucial for cell growth and apoptosis

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Quinoxaline Derivatives

Compound Name/ID Substituents (Positions) Biological Activity Key Findings Reference
6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline 2: 4-fluorosulfonyloxyphenyl; 6: NH₂ Under investigation (putative HDAC/kinase inhibition) Hypothesized enhanced binding due to fluorosulfonyloxy (electron withdrawal) and NH₂ (H-bonding)
ZX-J-19 derivatives 2,3: Varied R-groups; 6: NH₂ Antitumor (in vitro) Poor in vivo pharmacokinetics (rapid serum clearance); lipophilicity limits efficacy
Bis 2-furyl derivatives (27–30) 2,3: 2-furyl; 6: H, Me, Cl Influenza NS1A protein inhibition Position 6 substituents (e.g., Me, Cl) improve potency; EC₅₀ = 0.2–1.8 µM
Quinoxaline-N-oxide derivatives 1,4-di-N-oxide; 2: enone moiety Antimalarial (Plasmodium falciparum) Enone linkage critical for activity (IC₅₀ = 0.8 µM); N-oxide removal abolishes activity
Pesticidal derivatives (3f, 3g) 2: 6-methoxy-3-phenyl; 6: CN, allyl Herbicidal, fungicidal, insecticidal 3f inhibits protoporphyrinogen oxidase (IC₅₀ = 10 nM); broad-spectrum activity
ER-2 (quinoline-quinoxaline hybrid) Quinoline core + quinoxaline substituents Antitubercular (M. tuberculosis) MIC = 0.5 µg/mL; targets gyrase, comparable to ciprofloxacin

Structure-Activity Relationships (SAR)

  • In influenza NS1A inhibitors, 2-furyl substitutions at positions 2 and 3 yield higher potency than methoxyphenyl or pyridyl groups .
  • Position 6 Substitutions: Amino groups (NH₂) enable hydrogen bonding with enzymatic targets, as seen in HDAC inhibitors . In pesticidal derivatives, cyano (CN) or allyl groups at position 6 improve herbicidal activity by 5–10-fold compared to unsubstituted analogues .
  • N-Oxide vs. Sulfonyloxy Groups: Quinoxaline-N-oxides lose antitubercular activity upon deoxygenation, whereas sulfonyloxy groups (as in the target compound) may retain efficacy due to distinct electronic profiles .

Pharmacokinetic and Toxicity Profiles

  • ZX-J-19 Analogues : Rapid absorption (peak serum concentration at 30–60 min) but poor retention (clearance within 8 hours) due to high lipophilicity .
  • Target Compound (this compound): Predicted improved solubility and half-life due to polar sulfonyloxy and amino groups, though in vivo data are pending .

Biological Activity

6-Amino-2-(4-fluorosulfonyloxyphenyl)quinoxaline is a derivative of quinoxaline, a class of compounds known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features an amino group at the 6-position and a 4-fluorosulfonyloxyphenyl moiety at the 2-position of the quinoxaline ring. This unique substitution pattern is crucial for its biological activity.

Biological Activity Overview

The biological activities of quinoxaline derivatives, including this compound, have been extensively studied. Notable activities include:

  • Anticancer Activity : Quinoxalines have shown promising results in inhibiting various cancer cell lines.
  • Antiviral Activity : Certain derivatives exhibit significant antiviral effects against viruses such as herpes simplex virus (HSV) and cytomegalovirus (HCMV).
  • Antimicrobial Properties : These compounds also demonstrate effectiveness against a range of bacterial strains.

Anticancer Activity

Research indicates that quinoxaline derivatives can inhibit tumor growth effectively. For instance:

CompoundCell Line TestedIC50 (µM)Reference
This compoundHCT-116 (Colon Cancer)0.42
2-(3-Methylbut-1-en-2-yl)-3-(trifluoromethyl)quinoxaline-1,4-di-N-oxideVarious1.02 - 0.15
DoxorubicinVarious0.05 - 0.15

Case Studies

  • In Vitro Studies : In a study evaluating the cytotoxic effects of various quinoxaline derivatives, it was found that compounds with specific substitutions exhibited higher growth inhibition rates against human tumor cell lines compared to standard chemotherapeutics like doxorubicin.
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to intercalate DNA and inhibit topoisomerases, leading to apoptosis in cancer cells.

Antiviral Activity

Quinoxaline derivatives have been systematically reviewed for their antiviral properties:

CompoundVirus TargetedIC50 (nM)Reference
This compoundHCMV<100
AcyclovirHSV>20,000

Findings

  • Mechanism : The antiviral mechanism involves inhibition of viral replication by interfering with viral polymerase activity.
  • Selectivity : Some derivatives show selective activity against specific viruses without significant cytotoxicity to host cells.

Antimicrobial Properties

The antimicrobial efficacy of quinoxalines has been documented against both Gram-positive and Gram-negative bacteria:

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli5 µg/mL
Tetrazolo[1,5-a]quinoxalinesS. aureus, P. aeruginosa<10 µg/mL

Mechanism

The antimicrobial action is believed to stem from the disruption of bacterial cell wall synthesis and interference with DNA replication.

Q & A

Q. Critical Parameters :

  • Reaction temperature: 80–100°C for cross-coupling.
  • Catalyst system: Pd(PPh₃)₄ with K₂CO₃ as base .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) .

Basic: How to characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:
Spectroscopy :

  • ¹H/¹³C NMR : Confirm substitution patterns. The 4-fluorosulfonyloxyphenyl group shows distinct deshielding (~δ 7.8–8.2 ppm for aromatic protons) .
  • FT-IR : Sulfonyl group vibrations at 1150–1250 cm⁻¹ (asymmetric S=O stretch) and 1350–1450 cm⁻¹ (symmetric S=O stretch) .

Q. Crystallography :

  • Single-Crystal XRD : Resolve molecular geometry and intermolecular interactions (e.g., C–H···π, π–π stacking). For example, quinoxaline derivatives exhibit planar fused-ring systems with dihedral angles <50° between substituents .
    • Example Data : In 6-chloro-2-phenylquinoxaline, π–π interactions between quinoxaline rings occur at 3.36 Å interplanar spacing .

Q. Table 1: Key Crystallographic Parameters

ParameterValue (Example from )
Dihedral angle (quinoxaline vs. phenyl)49.32° ± 0.7°
π–π stacking distance3.36 Å ± 0.07 Å
C–H···π interactions2.85–3.10 Å

Advanced: How to design quinoxaline derivatives for targeted biological activity (e.g., anticancer)?

Q. Methodological Answer :

Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (EWGs) : Fluorosulfonyloxy groups enhance electrophilicity, improving DNA intercalation or kinase inhibition .
  • Amino Group Positioning : The 6-amino group in quinoxaline derivatives enhances hydrogen bonding with biological targets (e.g., CYP19A1 in aromatase inhibitors) .

Computational Design :

  • Docking Studies : Use GlideSP/XP (Schrödinger Suite) to screen derivatives against target proteins (e.g., CYP19A1). Prioritize compounds with IFD scores < -8.0 kcal/mol and favorable binding poses .
  • MD Simulations : Validate stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å) .

Case Study : Bromo-substituted quinoxalines showed 40% higher inhibition of NSCLC cells (A549) compared to nitro analogs due to enhanced hydrophobic interactions .

Advanced: How to analyze photophysical properties for optoelectronic applications?

Q. Methodological Answer :

Aggregation-Induced Emission (AIE) :

  • Emission Spectra : Measure in THF/water mixtures. AIE-active quinoxalines exhibit enhanced fluorescence at 90% water fraction (λem ~450 nm for blue emission) .
  • Quantum Yield (Φ) : Use integrating sphere with reference (quinine sulfate, Φ = 0.54). Derivatives with Φ > 0.3 are viable for OLEDs .

Charge Transport :

  • Hole/Electron Mobility : Evaluate via space-charge-limited current (SCLC) measurements. Optimal mobility: 10⁻⁴–10⁻³ cm²/V·s .

Q. Table 2: Photophysical Data for Quinoxaline Derivatives

PropertyValue (Example from )
λem (solid state)465 nm
Φ (solid state)0.35
CIE Coordinates(0.15, 0.06)

Advanced: How to resolve contradictions in biological activity data across studies?

Q. Methodological Answer :

Comparative Analysis :

  • Substituent Effects : Compare IC₅₀ values of analogs. For example, 6-amino derivatives may show 10x higher activity than 6-nitro due to improved solubility .
  • Assay Conditions : Note differences in cell lines (e.g., HCT-116 vs. A549) or incubation times (24h vs. 48h) .

Mechanistic Validation :

  • Western Blotting : Confirm target modulation (e.g., p53 upregulation in apoptosis assays) .
  • SAR Refinement : Synthesize and test intermediates (e.g., desulfonated analogs) to isolate the role of fluorosulfonyloxy groups .

Example : Discrepancies in IC₅₀ for quinoxaline-based kinase inhibitors were resolved by adjusting molecular docking parameters (e.g., flexible vs. rigid receptor models) .

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